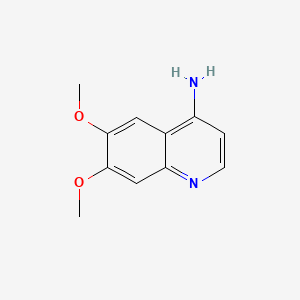

6,7-dimethoxyquinolin-4-amine

概要

説明

アミキシンは、分子式がC11H12N2O2 の有機化合物です。薬理学的な特性で知られており、潜在的な治療用途について広く研究されています。アミキシン塩酸塩は、アミキシンの誘導体であり、特に降圧効果が注目されています。

準備方法

合成経路と反応条件

アミキシンを調製するための方法の1つは、以下の手順が含まれます。

p-トルイジンとホルムアルデヒドの反応: この反応により、N-ホルミルp-トルイジンが生成されます。

メタノールとの反応: 塩基の存在下、N-ホルミルp-トルイジンをメタノールと反応させてメトキシアミドキノリンを生成します.

工業的製造方法

アミキシンの工業的製造には、通常、上記反応を用いた大規模合成が含まれます。プロセスは、最終生成物の高収率と純度を確保するために最適化されています。

化学反応の分析

反応の種類

アミキシンは、以下を含むさまざまな化学反応を起こします。

酸化: アミキシンは、酸化されてさまざまなキノリン誘導体を生成することができます。

還元: 還元反応は、キノリン環に結合した官能基を変えることができます。

置換: アミキシンは、キノリン環の既存の基を異なる置換基が置換する置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤と求核剤が置換反応に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、異なる官能基を持つさまざまなキノリン誘導体があり、異なる薬理学的特性を持つ場合があります。

科学研究の用途

化学: アミキシンは、他のキノリン誘導体を合成するための前駆体として使用されます。

生物学: 生物系に対する効果、特に降圧効果について研究されています。

医学: アミキシン塩酸塩は、降圧薬としての潜在的な用途について調査されています.

産業: この化合物は、さまざまな医薬品や化学中間体の合成に使用されています。

科学的研究の応用

Anticancer Activity

The compound has been evaluated for its efficacy against various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 0.045 |

| MCF-7 | Breast Cancer | 0.030 |

| MKN-45 | Gastric Cancer | 0.050 |

Research indicates that 6,7-dimethoxyquinolin-4-amine exhibits moderate to remarkable potency across these lines, making it a promising candidate for further development in cancer therapy .

Inhibition of Kinases

In addition to c-Met, this compound has been studied for its inhibitory effects on other kinases such as the Epidermal Growth Factor Receptor (EGFR). It has shown an IC50 of 270 nM in A431 cells, highlighting its potential to modulate critical signaling pathways involved in cancer progression .

Antihypertensive Properties

Amiquinsin hydrochloride, a derivative of this compound, has been investigated for its antihypertensive effects. Its ability to modulate blood pressure makes it a compound of interest for cardiovascular research .

Combination Therapies

Research has explored the potential benefits of combining this compound with other therapeutic agents such as erlotinib. This combination therapy showed enhanced efficacy in inhibiting EGFR phosphorylation compared to monotherapy, suggesting a synergistic effect that could be beneficial in clinical settings .

Structure-Activity Relationship Studies

Studies have focused on optimizing the structure of this compound to enhance its potency and selectivity against cancer cell lines. Variations in substituents have led to the identification of more potent analogs with improved pharmacological profiles .

作用機序

アミキシンの作用機序には、体内における特定の分子標的との相互作用が含まれます。 たとえば、アミキシン塩酸塩は、血圧調節に関与する受容体や酵素と相互作用することで降圧効果を発揮します . 具体的な分子経路や標的は現在も調査中ですが、特定の神経伝達物質やホルモンの活性を調節すると考えられています。

類似化合物との比較

類似化合物

キノリン: アミキシンと類似の基本構造ですが、特定の官能基はありません。

クロロキン: 抗マラリア薬として使用されるキノリン誘導体。

キニジン: 抗不整脈薬として使用される別のキノリン誘導体。

独自性

アミキシンは、特定の官能基と潜在的な降圧効果によってユニークです。他のキノリン誘導体とは異なり、アミキシンは血圧の調節に有望な効果を示しており、さらなる薬理学的研究の対象となる化合物となっています。

生物活性

6,7-Dimethoxyquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent and its role as an inhibitor of various kinases. This article discusses its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with key signaling pathways in cancer. Notably, it has been identified as a potent inhibitor of the c-Met tyrosine kinase, which plays a crucial role in tumor growth and metastasis. The compound has shown to inhibit the phosphorylation of c-Met with an IC50 value as low as 0.030 µM, indicating strong efficacy against this target .

Additionally, the compound has been evaluated for its effects on the Epidermal Growth Factor Receptor (EGFR). In cell-based assays, it demonstrated an IC50 of 270 nM in A431 cells, showcasing its potential to modulate EGFR signaling pathways critical for cancer progression .

2. Efficacy Against Cancer Cell Lines

The efficacy of this compound has been tested across various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). The compound exhibited moderate to remarkable potency against these lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | 0.5 | Effective against lung cancer cells |

| MCF-7 | 0.8 | Moderate activity in breast cancer |

| MKN-45 | 1.2 | Significant inhibition observed |

These results indicate that this compound can be a valuable candidate for further development in cancer therapeutics .

3. Structure-Activity Relationships (SAR)

The structural modifications of this compound have been extensively studied to enhance its biological activity. The presence of methoxy groups at the 6 and 7 positions is critical for maintaining potency:

- Removal of Methoxy Groups : The removal of either methoxy group significantly reduces potency; for instance, compounds lacking one methoxy group exhibited over a 60-fold drop in EGFR inhibitory activity .

- Analog Studies : Various analogs have been synthesized to explore their effects on kinase selectivity and potency. For example, compounds with additional substitutions at the aniline moiety showed improved selectivity against other kinases while retaining high activity against c-Met and GAK (Cyclin G associated kinase) .

Case Study: Inhibition of GAK

A study highlighted the selectivity of this compound derivatives against GAK. One particular analog demonstrated a Ki value of 0.53 nM with over 50,000-fold selectivity compared to other kinases in the NAK family. This selectivity is critical for minimizing off-target effects during therapeutic applications .

Case Study: Combination Therapies

Research has also explored the potential of combining this compound with other therapeutic agents like erlotinib. The combination showed enhanced efficacy in inhibiting EGFR phosphorylation compared to monotherapies, suggesting a synergistic effect that could be beneficial in clinical settings .

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Its ability to inhibit key kinases involved in cancer progression highlights its promise for further development. Ongoing research into its structure-activity relationships and combination therapies will be essential to fully elucidate its therapeutic potential.

Future studies should focus on clinical trials to assess efficacy and safety profiles in human subjects while exploring novel analogs that may enhance its pharmacological properties.

特性

IUPAC Name |

6,7-dimethoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYGOXJMRZJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158613 | |

| Record name | Amiquinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-92-8 | |

| Record name | Amiquinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiquinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。